molecular formula C9H10BrCl B2910828 1-(2-Bromopropyl)-3-chlorobenzene CAS No. 216581-36-1

1-(2-Bromopropyl)-3-chlorobenzene

Cat. No.: B2910828
CAS No.: 216581-36-1
M. Wt: 233.53
InChI Key: DGLUSFUOBLYDBJ-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-3-chlorobenzene is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where a bromopropyl group and a chlorine atom are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromopropyl)-3-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-chloropropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Typically involves heating with concentrated NaOH or KOH in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Elimination: Formation of alkenes such as propene.

    Oxidation: Formation of carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-3-chlorobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

1-(2-Bromopropyl)-3-chlorobenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(2-bromopropyl)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLUSFUOBLYDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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